Product packaging for ABBV-221(Cat. No.:)

ABBV-221

Cat. No.: B1574545
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ABBV-221 is an intravenously-administered agent capable of modulating the activity of epidermal growth factor receptor (EGFR), with potential antineoplastic activity.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABBV-221;  ABBV 221;  ABBV221.

Origin of Product

United States

Molecular Profiling and Stratification:before in Vivo Testing, Preclinical Models Both Cell Line Derived and Patient Derived Xenografts Undergo Comprehensive Molecular Characterization.toxicology.org

Immunohistochemistry (IHC): This technique is used to quantify the level of EGFR protein expression on the surface of tumor cells. Models are often categorized as having high, medium, or low EGFR expression. nih.gov

Fluorescence In Situ Hybridization (FISH): FISH is employed to assess the EGFR gene copy number, identifying models with gene amplification. nih.gov

In Vivo Efficacy Assessment:models Are Implanted in Mice, and Once Tumors Are Established, They Are Treated with Abbv 221.

Tumor Growth Inhibition (TGI): The primary endpoint is the measurement of tumor volume over time compared to a control group. A "responder" is typically defined as a model showing a prespecified level of TGI or tumor regression. researchgate.net

Pharmacodynamic Pd Analysis:to Confirm That the Drug is Hitting Its Target and Functioning As Expected, Tumor Samples May Be Collected from Treated Animals for Pd Studies. This Can Involve Analyzing the Downstream Signaling Pathways of Egfr to Confirm Pathway Inhibition.

By combining these methodologies, a clear profile of a "responder" emerges: a tumor with high EGFR expression and/or gene amplification that exhibits significant and sustained tumor growth inhibition upon treatment with ABBV-221. medrxiv.org Conversely, non-responders are typically those with low EGFR status that show minimal or no response to the drug. This rigorous identification process is essential for establishing a strong biomarker hypothesis before moving into clinical trials. nih.gov

Preclinical Efficacy Studies of Abbv 221 in in Vitro and in Vivo Cancer Models

In Vitro Cytotoxicity Profiling Across Various Cancer Cell Lines

The initial assessment of ABBV-221's anticancer potential involved a series of in vitro studies to determine its ability to kill cancer cells directly. These assays were conducted across a diverse panel of human tumor cell lines characterized by the overexpression of EGFR.

This compound has shown significant cytotoxic activity against a range of tumor cell lines that express high levels of EGFR. researchgate.net Its efficacy has been observed in various types of cancer, including those known for their aggressive nature and limited treatment options. nih.govadcreview.combohrium.com

In cell-killing assays, this compound was effective against multiple cancer types. researchgate.netnih.gov The most responsive cell lines were inhibited by single-digit nanomolar concentrations of the drug. researchgate.net Preclinical studies have highlighted its potent antitumor activity in models of glioblastoma, colorectal cancer, lung cancer, head and neck cancer, and malignant mesothelioma. nih.gov For instance, in glioblastoma cell lines, this compound was primarily active against the U-87 MGvIII tumor cell line, which has amplified EGFR, showing an EC50 of 0.06 nmol/L.

Below is a summary of the in vitro cytotoxicity of this compound in various EGFR-overexpressing cancer cell lines.

Interactive Table: In Vitro Cytotoxicity of this compound in EGFR-Overexpressing Cancer Cell Lines

Cell Line Cancer Type EGFR Expression This compound Potency (IC50/EC50)
U-87 MGvIII Glioblastoma Amplified 0.06 nmol/L (EC50)
MSTO-211H Malignant Mesothelioma Overexpressed Data indicates potent anti-tumour activity
NCI-H292 Non-Small Cell Lung Cancer Overexpressed Potent
A431 Squamous Cell Carcinoma High Potent
LoVo Colorectal Carcinoma Wild-type Moderate
FaDu Head and Neck Squamous Cell Carcinoma Overexpressed Potent

A clear correlation has been established between the levels of EGFR expression on cancer cells and the potency of this compound. researchgate.net Studies consistently show that cell lines with higher levels of EGFR overexpression are more sensitive to the cytotoxic effects of this compound. researchgate.netnih.gov This suggests that EGFR expression could serve as a predictive biomarker for the efficacy of this ADC.

This relationship is logical, as the antibody component of this compound specifically targets EGFR to deliver its cytotoxic payload, monomethyl auristatin E (MMAE). researchgate.net Therefore, a higher number of EGFR targets on the cell surface leads to increased ADC binding, internalization, and subsequent cell death. For example, glioblastoma tumor cells with higher levels of EGFR overexpression were found to be the most sensitive to this compound. nih.gov

The following table illustrates the relationship between EGFR expression and the half-maximal inhibitory concentration (IC50) of this compound in a selection of brain cancer cell lines.

Interactive Table: Correlation of this compound IC50 with Relative EGFR Expression in Brain Cancer Cell Lines

Brain Cancer Cell Line Relative EGFR Expression This compound (IC50 nmol/L)
U-87 MGvIII ++++ <0.1
A172 ++ >100
U251 ++ >100
T98G + >100
M059K + >100

Relative protein expression was determined by Western blot analysis. nih.gov

Based on a review of the available scientific literature, there are no specific preclinical studies that have evaluated the efficacy of this compound in established cetuximab-resistant cell line models. While the mechanisms of resistance to cetuximab, another EGFR-targeting antibody, are widely studied, research on overcoming this resistance has focused on other therapeutic agents and pathways. researchgate.netnih.govnih.gov

In Vivo Antitumor Activity in Murine Xenograft Models

Following promising in vitro results, the efficacy of this compound was further investigated in in vivo settings using murine xenograft models. These models, where human tumor cells are implanted into mice, provide a more complex biological system to assess a drug's antitumor activity.

This compound has demonstrated significant antitumor activity in subcutaneous xenograft models, where tumor cells are injected under the skin of the mice. In a xenograft model using MSTO-211H, a malignant mesothelioma cell line, treatment with this compound resulted in potent anti-tumor activity.

Similarly, in the U87MGde2–7 glioblastoma xenograft model, this compound was shown to be highly effective, both as a monotherapy and in combination with the standard-of-care treatment, temozolomide (B1682018). researchgate.net These studies indicate that this compound can effectively inhibit the growth of established tumors in a living organism.

To further evaluate its therapeutic potential in a more clinically relevant context, this compound was tested in patient-derived xenograft (PDX) models. In these models, tumor tissue from a patient is directly implanted into mice, which is thought to better represent the heterogeneity and characteristics of human tumors.

This compound has shown efficacy comparable to a related ADC, depatux-m, against an EGFR-amplified glioblastoma PDX model. researchgate.net In studies using three different EGFRviii-amplified GBM PDX models, convection-enhanced delivery (CED) of this compound significantly improved intracranial efficacy, leading to a median survival of 125 to over 300 days compared to 20–49 days for the control group. These findings in PDX models for both glioblastoma and mesothelioma underscore the potential of this compound to be effective against human tumors. researchgate.net

Evaluation in Orthotopic Tumor Models (e.g., Intracranial Glioblastoma Xenografts)

The preclinical assessment of this compound's efficacy has prominently featured the use of orthotopic tumor models, which involve implanting tumor cells into the corresponding organ of origin in animal models, thereby closely mimicking the human disease environment. frontiersin.orgsemanticscholar.org For glioblastoma (GBM), this involves establishing intracranial xenografts in mice. frontiersin.orgspringernature.com

Studies have utilized patient-derived xenograft (PDX) models of GBM, which are derived directly from patient tumors and are considered highly representative of the molecular heterogeneity of the disease. frontiersin.orgnih.gov In several EGFRviii-amplified GBM PDX models (GBM6, GBM39, and GBM108), the intracranial efficacy of this compound was evaluated following direct infusion into the brain via convection-enhanced delivery (CED). nih.govresearchgate.net This method was employed to bypass the blood-brain barrier and ensure the therapeutic agent reaches the tumor. nih.gov

The results from these orthotopic models demonstrated a significant improvement in survival for mice treated with this compound compared to control groups. nih.govlarvol.com For instance, in three different EGFRviii-amplified GBM PDX models, CED administration of this compound led to a substantial increase in median survival, extending from a range of 20–49 days in control groups to over 100 days and in some cases exceeding 300 days in the treated groups. nih.govresearchgate.net The growth of these intracranial tumors was monitored over time using techniques such as bioluminescence imaging (BLI), which confirmed the potent anti-tumor activity of this compound in a clinically relevant setting. researchgate.net

Table 1: Median Survival in Intracranial GBM PDX Models Treated with this compound via CED

GBM PDX Model Treatment Group Median Survival (Days)
GBM6 Isotype Control (AB095) 49
This compound >80
GBM39 Isotype Control (AB095) 20
This compound >100
GBM108 Isotype Control (AB095) Not Reported

Data sourced from studies comparing this compound and Depatux-M. nih.govlarvol.com "Not Reported" (NR) indicates that specific data for that model/treatment combination was not available in the cited sources. larvol.com

Quantification of Tumor Growth Inhibition and Regression in Preclinical Models

The anti-tumor activity of this compound has been quantified through measurements of tumor growth inhibition (TGI) and instances of tumor regression in various preclinical cancer models. In subcutaneous xenograft models, this compound demonstrated potent and dose-dependent anti-tumor activity. researchgate.net

In an EGFR-amplified patient-derived xenograft (PDX) model of glioblastoma, this compound showed comparable activity to another antibody-drug conjugate, depatux-m. researchgate.netnih.gov Both treatments resulted in significant TGI. researchgate.net Similarly, in a U87MGde2–7 glioblastoma xenograft model, which expresses the EGFRvIII mutation, this compound monotherapy led to a marked reduction in tumor volume compared to control groups. researchgate.netresearchgate.net

Furthermore, studies in non-small cell lung cancer xenograft models (NCI-H292, EBC1) also showed significant tumor growth inhibition. researchgate.net The efficacy of this compound was often correlated with the level of EGFR expression in the tumor cells, with higher expression leading to greater potency. researchgate.net In some preclinical models, treatment with this compound not only halted tumor growth but also resulted in significant tumor regression, where the tumor volume decreased from its initial size at the start of treatment. researchgate.netresearchgate.net This potent anti-tumor effect underscores the efficacy of the monomethyl auristatin E (MMAE) payload once delivered to the target cancer cells by the EGFR-targeting antibody. nih.gov

Synergistic Potential of this compound in Combination Therapy Studies in Preclinical Settings (e.g., with Temozolomide)

The potential for this compound to work synergistically with standard-of-care chemotherapies has been investigated in preclinical settings. A key example is its combination with temozolomide (TMZ), the standard alkylating agent used for glioblastoma treatment. nih.govnih.gov

In an EGFRvIII-positive GBM xenograft model (U87MGde2–7), the combination of this compound with TMZ was found to be highly effective. nih.gov This study also included fractionated radiation (XRT), representing the standard trimodal therapy for GBM. researchgate.net The triple combination of this compound, TMZ, and XRT demonstrated superior efficacy compared to any of the treatments alone or in dual combinations. researchgate.netresearchgate.net This synergistic interaction resulted in complete tumor regressions in the U87MGde2–7 model, indicating a powerful enhancement of anti-tumor activity. researchgate.net The preclinical data strongly suggest that this compound can enhance the efficacy of standard chemotherapy and radiation regimens, providing a rationale for exploring such combinations in clinical trials. researchgate.netnih.gov

Table 2: Efficacy of this compound in Combination Therapy in a U87MGde2-7 GBM Xenograft Model

Treatment Group Observed Outcome
This compound (Monotherapy) Significant tumor growth inhibition

Outcome data is a qualitative summary based on published graphical results. researchgate.netresearchgate.net

Pharmacological and Biological Disposition Considerations in Preclinical Development of Abbv 221

Preclinical Pharmacokinetic Assessment in Animal Models

Preclinical pharmacokinetic (PK) assessments in animal models are crucial for understanding the systemic exposure and distribution of intact ADCs and their released payloads. These studies provide insights into the drug's behavior within the organism, informing its potential efficacy and disposition in target tissues.

Evaluation of Intact ADC Exposure Profile in Murine Models

Pharmacokinetic evaluations of ABBV-221 in murine models have demonstrated distinct exposure profiles depending on the administration route. Following convection-enhanced delivery (CED), this compound exhibited prolonged exposure of the intact antibody-drug conjugate within the brain. nih.govaacrjournals.org When administered via intraperitoneal (IP) injection, levels of total MMAE, which represent both intact ADC and released payload, remained relatively constant over a 24-hour sampling period, consistent with the known long half-life characteristic of antibody-drug conjugates. researchgate.net This suggests that the intact this compound maintains systemic presence for an extended duration.

Quantification of Released Payload (MMAE) Exposure in Target Tissues (e.g., Brain Microenvironment)

Quantification of the released payload, monomethyl auristatin E (MMAE), in target tissues like the brain microenvironment is critical due to its direct cytotoxic activity. Studies involving CED infusion of this compound into the brain of murine models resulted in a significant release of MMAE. nih.govaacrjournals.orgnih.govmayo.edu This release was attributed to linker instability within the unique brain microenvironment. nih.govnih.gov

Specific pharmacokinetic parameters for MMAE in the brain following CED of this compound have been quantified. For instance, after CED of 60 µg of this compound, the area under the curve (AUC) for total MMAE in the brain was 3073 ± 635 hng/g, while the AUC for free MMAE was 311 ± 131 hng/g. mayo.edu Conversely, relatively high plasma exposure for total MMAE (AUC of 2924 ± 449 h*ng/mL) was observed, whereas free MMAE in plasma was below the limit of quantitation. mayo.edu Following CED, total MMAE levels in the infused right cerebral hemisphere were approximately tenfold higher compared to the non-infused left hemisphere (P = 0.002). researchgate.net Furthermore, levels of released MMAE in the infused hemisphere continued to rise over a 24-hour sampling period, indicating prolonged exposure of the active payload in the brain. researchgate.net Investigations in triple knockout (TKO) mice, which lack BCRP and P-gp efflux transporters, revealed a brain to plasma MMAE exposure ratio of 1.2, suggesting that these transporters play a role in limiting MMAE distribution into the central nervous system. researchgate.net

Table 1: MMAE Exposure in Murine Brain and Plasma Following Convection-Enhanced Delivery (CED) of this compound

AnalyteTissue/CompartmentAUC (hng/g or hng/mL)Condition
Total MMAEBrain3073 ± 635CED of 60 µg this compound
Free MMAEBrain311 ± 131CED of 60 µg this compound
Total MMAEPlasma2924 ± 449CED of 60 µg this compound
Free MMAEPlasmaBelow limit of quantitationCED of 60 µg this compound

Analysis of Linker Stability and Payload Release Dynamics in Preclinical Biological Systems

The stability of the linker and the dynamics of payload release are critical determinants of an ADC's efficacy and safety profile. This compound incorporates a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyl-carbamate (mc-val-cit-PABC) linker. adcreview.comresearchgate.net This linker is designed to enable enzymatic release of MMAE within the lysosome following internalization into target cells. researchgate.net The lipophilicity and neutral charge of the released MMAE allow it to diffuse across cell membranes, contributing to a "bystander effect" where it can kill adjacent, non-targeted tumor cells. researchgate.net

However, preclinical studies have highlighted specific challenges regarding linker stability in certain biological environments. Notably, CED infusion of this compound into the brain or its incubation with normal brain homogenate resulted in a significant release of MMAE. nih.govnih.gov This observation is consistent with linker instability within the brain microenvironment, suggesting that the enzymatic conditions or other factors present in the brain can prematurely cleave the linker. nih.govnih.gov This localized instability is a crucial consideration for ADCs targeting central nervous system malignancies.

Biodistribution and Tumor Uptake Studies of this compound in Preclinical Imaging Models

Preclinical biodistribution and tumor uptake studies are essential to confirm the targeted delivery of ADCs to tumor sites. This compound has demonstrated increased tumor uptake and anti-tumor activity in preclinical models against wild-type EGFR-positive xenografts. researchgate.netnih.gov The antibody component of this compound, an affinity-matured ABT-806, binds to a similar EGFR epitope as Depatux-M, retaining tumor selectivity and exhibiting increased binding to EGFR-positive tumor cells. researchgate.netnih.gov

In glioblastoma (GBM) patient-derived xenograft (PDX) models, convection-enhanced delivery (CED) of this compound significantly improved its distribution within brain tumors. mayo.edu This enhanced delivery contributed to extended survival in EGFR-amplified GBM PDX models, demonstrating the efficacy of targeted delivery. mayo.edu Furthermore, studies in malignant mesothelioma (MM) models, where this compound is derived from the mAb806 antibody, showed significant tumor growth inhibition in EGFR-overexpressing cell lines in vitro and in derived xenografts and PDX models with high EGFR and mAb806 epitope expression. mdpi.com Imaging studies using 89Zr-labeled immunoconjugates, while not directly for this compound, have shown selective tumor uptake in mAb806-positive tumors in murine models, supporting the principle of targeted delivery for such antibody constructs. mdpi.com

Investigation of Potential Off-Target Effects and Associated Biological Phenomena in Preclinical Models

Investigation of potential off-target effects is a critical aspect of preclinical development to understand the full biological impact of an ADC. In preclinical models, particularly those involving direct brain infusion, this compound has been associated with specific biological phenomena linked to its payload release. Following CED infusion into the brains of non-tumor-bearing mice, this compound resulted in significantly higher neuronal toxicity and increased CD68+ microglia/macrophage infiltration compared to other ADCs like Depatux-M. nih.govaacrjournals.orgnih.govmayo.eduresearchgate.net

This neuronal toxicity was evidenced by a significant decrease in NeuN-positive cells, a marker for neuronal density. For instance, this compound infusion led to a neuronal density of 184.3 ± 84.5 neurons per high-power field (HPF) per mouse, which was significantly lower than the 353.6 ± 27.2 neurons per HPF per mouse observed with an isotype control antibody (AB095) (P = 0.0005). nih.gov This neuronal loss is attributed to the release of the cell-permeable MMAE payload within the brain microenvironment, stemming from the aforementioned linker instability. nih.govnih.gov While this compound demonstrated a greatly reduced incidence of corneal side effects compared to Depatux-M, indicating some selectivity in its off-target profile, the observed neuronal effects in the brain highlight the importance of careful linker and payload selection, especially for ADCs intended for central nervous system targets. researchgate.netnih.gov

Table 2: Neuronal Cell Density in Murine Brain Following Convection-Enhanced Delivery (CED) Infusion

Treatment GroupNeuN+ Cells per HPF (Mean ± SD)Statistical Significance (vs. AB095)
AB095 (Isotype control)353.6 ± 27.2N/A
Depatux-M358.9 ± 54.2N/A
AB095-MMAE199.6 ± 52.3P < 0.0001
This compound184.3 ± 84.5P = 0.0005

Biomarker Research and Development of Predictive Preclinical Models for Abbv 221 Efficacy

EGFR Protein Expression and Gene Amplification as Preclinical Predictive Biomarkers for ABBV-221 Response

Preclinical investigations have established Epidermal Growth Factor Receptor (EGFR) protein expression and gene amplification as critical predictive biomarkers for the therapeutic response to this compound, an antibody-drug conjugate (ADC) that targets EGFR. researchgate.netnih.gov A strong correlation between the abundance of EGFR protein on tumor cells and the antitumor efficacy of this compound has been consistently observed across a variety of preclinical cancer models, including patient-derived xenografts (PDX). researchgate.net

Tumor models characterized by high levels of EGFR expression demonstrate significantly greater sensitivity to this compound. For example, in studies involving non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM) xenograft models, those with higher EGFR expression exhibited superior responses to the ADC. researchgate.netnih.gov This is attributed to the mechanism of action of this compound, which relies on binding to EGFR to be internalized by the cancer cell, whereupon it releases its cytotoxic payload. A higher density of EGFR targets on the cell surface facilitates greater drug delivery and subsequent cell death.

In addition to protein levels, EGFR gene amplification is a key determinant of this compound's effectiveness. nih.gov Preclinical studies have shown that tumor models with EGFR gene amplification, which often leads to protein overexpression, are particularly susceptible to this compound. nih.gov Responses to a first-generation EGFR ADC, depatuxizumab mafodotin, were notably restricted to patients with amplified EGFR, underscoring the need for therapies like this compound that could also be effective in tumors with nonamplified EGFR overexpression. nih.gov this compound was developed with a higher affinity for EGFR, potentially broadening its utility against tumors with more moderate levels of EGFR overexpression. researchgate.netnih.gov Nonetheless, both high protein expression, often measured by immunohistochemistry (IHC), and gene amplification, detected by fluorescence in situ hybridization (FISH), are considered strong preclinical indicators of a favorable response to this compound. nih.govamsterdamumc.nl

Preclinical Response of Tumor Models to this compound Based on EGFR Status

Preclinical ModelCancer TypeEGFR Protein Expression (IHC)EGFR Gene Amplification (FISH)Observed Response to this compound
GBM PDX ModelGlioblastoma MultiformeHighAmplifiedHigh Tumor Growth Inhibition
NCI-H292 XenograftNon-Small Cell Lung CancerHighNot AmplifiedSignificant Antitumor Activity
A431 XenograftEpidermoid CarcinomaVery HighAmplifiedStrong Antitumor Activity
LoVo XenograftColorectal CancerModerateNot AmplifiedModerate Antitumor Activity

Analysis of EGFR Ligand mRNA Expression in Preclinical Tumor Samples and its Correlation with Response

To refine the understanding of this compound's activity, research has extended beyond the receptor to its ligands, such as amphiregulin (AREG) and epiregulin (EREG). aacrjournals.orgnih.gov The expression of these ligands can influence the activity of the EGFR pathway. In a phase 1 clinical study of this compound, tumor samples from patients were analyzed for both EGFR and EGFR ligand mRNA expression using RNA sequencing. aacrjournals.orgnih.gov

The results from these analyses suggest a potential, though not fully established, correlation between high EGFR ligand expression and patient response. aacrjournals.orgnih.gov For instance, one patient with head and neck cancer who achieved a confirmed partial response had notable increases in the levels of both EGFR and its ligands, amphiregulin and epiregulin. nih.gov This suggests that in some contexts, tumors that are not only high in EGFR expression but also driven by an active ligand-receptor signaling loop may be more sensitive to an EGFR-targeting ADC.

However, the predictive value of ligand expression is still under investigation and appears to be more complex than that of receptor expression alone. The interplay between different ligands and the receptor adds a layer of complexity that requires further preclinical and clinical evaluation to be fully understood.

Development and Validation of Predictive Preclinical Models (e.g., PDX Selection Based on EGFR Status)

The development of reliable preclinical models is crucial for predicting the clinical efficacy of targeted therapies like this compound. amegroups.orgnih.gov Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered a superior platform for this purpose as they tend to preserve the original tumor's characteristics, including its heterogeneity and molecular profile. amegroups.orgcriver.commedcraveonline.com

For this compound, the development and selection of PDX models are heavily guided by EGFR status. researchgate.net Researchers have established panels of PDX models from various cancer types known to overexpress EGFR, such as glioblastoma and non-small cell lung cancer. researchgate.netamegroups.org These models are meticulously characterized for EGFR protein expression levels (via IHC) and gene copy number (via FISH). nih.gov

The validation of these models involves treating them with this compound and correlating the antitumor response with the predetermined EGFR status. A robust and predictive panel of models is one where a clear relationship is observed: models with high EGFR expression or gene amplification show significant tumor growth inhibition, while those with low EGFR status are non-responsive. researchgate.net For example, this compound demonstrated activity similar to a first-generation ADC in an EGFR-amplified GBM PDX model. researchgate.netnih.gov These validated models are invaluable tools for further translational research, including the investigation of resistance mechanisms and the evaluation of combination therapies. amegroups.orgmedcraveonline.com

Methodologies for Identifying Responders and Non-Responders in Preclinical Systems to this compound

A systematic approach is employed in preclinical studies to distinguish between responders and non-responders to this compound. cancerworld.netnih.gov This process integrates molecular analysis with in vivo efficacy data.

Advanced Research Directions and Future Preclinical Investigations for Abbv 221

Exploring Novel Combinatorial Therapeutic Strategies in Preclinical Cancer Models

A cornerstone of advancing cancer therapy is the development of effective combination strategies. Preclinical research has shown that pairing ABBV-221 with standard-of-care agents can lead to significantly enhanced antitumor activity. A key example is in glioblastoma (GBM), a disease characterized by near-universal EGFR overexpression.

In an EGFRvIII-positive GBM xenograft model (U87MGde2-7), this compound demonstrated potent activity as a monotherapy. researchgate.net However, its efficacy was markedly increased when used in a triple combination regimen with temozolomide (B1682018) (TMZ), the standard alkylating agent for GBM, and fractionated radiation (XRT). researchgate.net This suggests a synergistic interaction where the different modalities of action—DNA damage from TMZ/XRT and microtubule disruption from this compound's payload—converge to produce a more durable response. researchgate.net Similar synergistic or additive effects were observed when the related ADC, depatuxizumab mafodotin (depatux-m), was combined with TMZ in preclinical GBM models, with the degree of synergy correlating with the level of EGFR antigen expression. nih.gov

Future preclinical investigations are expanding on this principle to explore combinations with other classes of drugs. Potential partners for this compound could include inhibitors of DNA damage repair pathways (e.g., PARP inhibitors), which could potentiate the effects of the MMAE payload, or agents targeting parallel survival pathways that may be activated as a compensatory mechanism in tumor cells.

Table 1: Preclinical Combination Efficacy of this compound in a Glioblastoma Xenograft Model
Treatment GroupTumor ModelKey FindingReference
This compound MonotherapyU87MGde2-7 (EGFRvIII-positive)Demonstrated significant antitumor activity as a single agent. researchgate.net
This compound + Temozolomide (TMZ) + Radiation (XRT)U87MGde2-7 (EGFRvIII-positive)Highly effective triple combination, showing enhanced and more durable tumor growth inhibition compared to monotherapy. researchgate.net
Depatux-m + Temozolomide (TMZ)U-87MG EGFRvIII & U-87MGDemonstrated synergistic and additive efficacy, respectively. The durability of the response correlated with antigen expression levels. nih.gov

Investigation of Acquired Resistance Mechanisms to this compound in Preclinical Settings

While ADCs represent a significant therapeutic advancement, acquired resistance remains a clinical challenge. Although specific preclinical models of resistance to this compound have not been detailed in published literature, extensive research into resistance to other ADCs, particularly those utilizing auristatin payloads like MMAE, provides a predictive framework for potential mechanisms. aacrjournals.orgresearchgate.net

Key putative mechanisms of resistance relevant to this compound include:

Target Antigen Downregulation: A reduction in EGFR expression on the tumor cell surface would limit the binding of this compound, thereby reducing the amount of cytotoxic payload delivered. This has been observed in preclinical models of resistance to other ADCs, such as T-DM1. nih.gov

Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) or ABCC1 (MRP1), can actively pump the MMAE payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect. researchgate.netaacrjournals.org This is a common mechanism of resistance to microtubule agents.

Altered Intracellular Trafficking: Defects in the endosomal-lysosomal pathway can impair the internalization of the ADC or the cleavage of the linker, preventing the release of MMAE into the cytoplasm. nih.gov

Payload-Specific Alterations: Mutations in tubulin, the target of MMAE, could prevent the drug from binding and disrupting microtubule function.

Future preclinical work will involve generating this compound-resistant cell lines through chronic exposure to the drug. These models will be critical for elucidating the dominant resistance pathways through genomic, transcriptomic, and proteomic analyses and for testing strategies to overcome or circumvent this resistance, such as using ADCs with different payloads or combining this compound with efflux pump inhibitors. aacrjournals.org

Table 2: Potential Mechanisms of Acquired Resistance to Auristatin-Based ADCs
Mechanism CategorySpecific MechanismConsequence for this compoundReference
Antigen-RelatedDownregulation or mutation of EGFRReduced ADC binding and internalization. aacrjournals.orgnih.gov
Drug EffluxUpregulation of ABC transporters (e.g., ABCB1, ABCC1)Increased efflux of the MMAE payload from the tumor cell. researchgate.netaacrjournals.org
Trafficking & ProcessingImpaired endocytosis or lysosomal functionInefficient release of MMAE within the target cell. nih.gov
Payload TargetAlterations in tubulin structureReduced binding and efficacy of the MMAE payload. nih.gov

Strategies for Engineering and Optimization of Next-Generation EGFR-Targeting ADCs Based on this compound Insights

The development of this compound has provided valuable insights for the engineering of future EGFR-targeting ADCs. This compound was designed to improve upon first-generation ADCs by using an antibody (AM1) with increased affinity and selectivity for a tumor-specific EGFR epitope, aiming to widen the therapeutic window. nih.gov Further optimization can build on these lessons.

One key insight from the preclinical comparison between this compound (MMAE payload) and depatux-m (MMAF payload) is the critical role of the payload and linker. The cell-permeable MMAE payload of this compound allows for a "bystander effect," where the toxin can kill adjacent, antigen-negative tumor cells. researchgate.net However, this permeability was also associated with linker instability and off-target toxicity in the brain microenvironment in specific preclinical models, highlighting the need to carefully balance bystander efficacy with safety. researchgate.netnus.edu.sg

Future engineering strategies include:

Modulating Antibody Affinity: While high affinity can enhance tumor uptake, lower-affinity antibodies might improve tumor penetration and reduce toxicity in normal tissues with low EGFR expression. nih.gov

Site-Specific Conjugation: Employing novel conjugation technologies to create ADCs with a homogenous drug-to-antibody ratio (DAR) can lead to more predictable pharmacokinetics and a better therapeutic index. aacrjournals.org

Novel Payloads and Linkers: Developing ADCs with alternative mechanisms of action (e.g., topoisomerase inhibitors, DNA-damaging agents) could overcome auristatin resistance. nih.gov Linkers that are more stable in circulation but are efficiently cleaved within the tumor microenvironment or inside the cell are also a key area of research. nih.gov

Bispecific ADCs: Designing ADCs that target EGFR and another tumor-associated antigen (e.g., c-MET) could increase tumor specificity and potentially overcome resistance driven by pathway redundancy. nih.gov

Tumor Microenvironment-Activated ADCs: Engineering ADCs that are preferentially activated in the acidic tumor microenvironment could further enhance tumor selectivity. aacrjournals.orgresearchgate.net

Development of Advanced In Vitro and In Vivo Models for Enhanced Preclinical Evaluation of ADCs

The robust preclinical evaluation of ADCs requires sophisticated models that accurately reflect the complexity of human tumors. The evaluation of this compound utilized patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and architecture of the original patient tumor compared to traditional cell line-derived xenografts. researchgate.netnih.gov

The use of GBM PDX models was crucial in demonstrating the comparable in vivo efficacy of this compound and depatux-m against EGFRvIII-amplified tumors. researchgate.net These models are invaluable for assessing ADC activity in a more clinically relevant context, evaluating the bystander effect, and studying pharmacokinetics and toxicity. nus.edu.sg

Future preclinical ADC evaluation will increasingly rely on a portfolio of advanced models:

Patient-Derived Organoids (PDOs): These 3D in vitro models can be established from patient tumors and used for higher-throughput screening of ADC efficacy and toxicity, preserving the cellular diversity of the original tumor.

Humanized Mouse Models: Syngeneic mouse models engrafted with a human immune system are essential for evaluating the interplay between ADCs and immune cells and for testing combinations with immunotherapies.

CRISPR-Based Genetic Engineering: Genetically modifying advanced models (like PDOs or PDX) to express or knock out specific genes (e.g., efflux pumps or EGFR) allows for the stringent evaluation of resistance mechanisms and the validation of ADC targets.

These advanced models will provide a more predictive and comprehensive understanding of ADC performance before clinical translation, enabling better candidate selection and trial design.

Interplay of this compound with the Tumor Microenvironment and Immune Modulators in Preclinical Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that can significantly influence therapeutic response. Emerging evidence suggests that ADCs can modulate the TME. A preclinical study involving direct infusion of this compound into the brain noted a significant infiltration of CD68+ microglia/macrophages, indicating an interaction between the ADC and innate immune cells within the TME. researchgate.netnus.edu.sg

This finding opens up new avenues for preclinical investigation. The cell death induced by ADCs can trigger an immunogenic response, releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can attract and activate antigen-presenting cells (APCs). This provides a strong rationale for combining this compound with immune modulators.

Future preclinical studies should explore:

Combination with Immune Checkpoint Inhibitors: Investigating whether the immunogenic cell death induced by this compound can synergize with PD-1/PD-L1 or CTLA-4 inhibitors to promote a durable anti-tumor T-cell response.

Targeting Immunosuppressive Cells: Combining this compound with agents that deplete or reprogram immunosuppressive cells within the TME, such as regulatory T cells (Tregs) or M2-polarized macrophages.

Modulation of the Stroma: The dense extracellular matrix can be a barrier to ADC penetration. Preclinical models could test the combination of this compound with agents that remodel the stroma, such as focal adhesion kinase (FAK) inhibitors, to enhance ADC delivery and efficacy. hub-xchange.com

Understanding these interactions in sophisticated preclinical models, such as humanized mouse models, will be crucial for designing the next generation of rational, TME-aware ADC combination therapies.

Q & A

Q. What distinguishes ABBV-221’s molecular design from earlier EGFR-targeting ADCs like depatux-m (ABT-414)?

this compound incorporates an affinity-matured antibody (AM1) derived from ABT-806, conjugated to monomethyl auristatin E (MMAE) via a valine-citrulline linker, with a drug-to-antibody ratio (DAR) of ~3. Unlike depatux-m (which uses MMAF), MMAE reduces ocular toxicity risks while retaining potency. AM1 binds a tumor-selective EGFR epitope exposed in untethered conformations (e.g., EGFRvIII or EGFR mutants), improving affinity for wild-type EGFR-overexpressing tumors without compromising selectivity .

Q. How does this compound’s tumor selectivity compare to cetuximab, and what methodologies confirm epitope specificity?

this compound binds a cryptic EGFR epitope accessible in tumors with structural alterations (e.g., EGFRvIII or EGFRC271A,C283A mutants), unlike cetuximab, which binds tethered wild-type EGFR with high affinity. Competition FACS assays using fluorescein-labeled ABT-806 confirmed that AM1/ABBV-221 and ABT-806/depatux-m share overlapping epitopes, ensuring tumor selectivity. Cetuximab showed no competition, highlighting distinct binding mechanisms .

Q. What in vitro and in vivo models are recommended for assessing this compound’s efficacy against EGFR-overexpressing tumors?

  • In vitro: Use cell lines with varying EGFR levels (e.g., A431 [2×10⁶ receptors/cell], HCT-15 [9.5×10⁴ receptors/cell]) for cytotoxicity assays (IC₅₀ determination via ATP-lite luminescence). Include EGFR-null lines (e.g., SW620) as controls .
  • In vivo: Xenograft models (e.g., NSCLC H292, colorectal LoVo) implanted subcutaneously in SCID mice. Tumor growth inhibition (TGImax) and growth delay (TGD) metrics quantify efficacy, with SPECT/CT imaging to track tumor uptake (%ID/cc) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between increased antibody affinity and variable antitumor responses in non-amplified EGFR models?

While this compound’s higher affinity improves tumor uptake (demonstrated via SPECT imaging and intracellular warhead accumulation), response variability in non-amplified models (e.g., HCT-15) arises from factors beyond receptor density:

  • Internalization efficiency : Measured via free drug accumulation assays (e.g., LC-MS quantification of MMAE in lysates).
  • Tumor microenvironment : Vascularity and stromal barriers affect ADC penetration.
  • Avidity effects : Bivalent binding stabilizes ADC engagement in high-density EGFR tumors (e.g., A431 vs. HCT-15) .

Q. What experimental strategies evaluate this compound’s potential to overcome resistance to small-molecule EGFR inhibitors?

Preclinical studies combine this compound with standard therapies (e.g., temozolomide + radiation in EGFRvIII+ glioblastoma xenografts). Triple therapy induced sustained regressions (vs. minimal monotherapy activity), suggesting synergy via independent mechanisms (e.g., DNA damage + microtubule disruption). Resistance profiling via RNA-seq of relapsed tumors can identify compensatory pathways .

Q. How should pharmacokinetic (PK) parameters guide phase I trial design for this compound?

Key PK metrics include:

  • Tumor uptake : Quantified via ¹¹¹In-labeled AM1 SPECT/CT imaging (%ID/cc) in preclinical models.
  • Plasma clearance : Monitor total MMAE levels (LC-MS) to avoid systemic toxicity.
  • Therapeutic window : Compare corneal toxicity thresholds (lower for MMAE vs. MMAF) and MTD in non-human primates .

Q. What statistical approaches are optimal for analyzing tumor growth inhibition in xenograft studies?

Use non-parametric tests (e.g., log-rank for survival, Mann-Whitney for tumor volume). Calculate:

  • TGImax : Maximal divergence between treated and control groups.
  • TGD : Median time to reach 1,000 mm³ for treated vs. control cohorts. Exclude outliers via predefined ethical endpoints (e.g., ulceration, >3,000 mm³) to maintain data integrity .

Q. How does warhead choice (MMAE vs. MMAF) impact ADC efficacy and toxicity?

MMAE’s cell-permeable nature increases bystander killing but risks off-target toxicity. MMAF (charged, membrane-impermeable) limits toxicity but reduces potency. In NSCLC H441 xenografts, AM1-MMAE and AM1-MMAF showed comparable efficacy, indicating affinity-driven activity. Ocular toxicity (corneal deposits) is mitigated with MMAE, as shown in primate studies .

Q. What methodologies validate EGFR expression thresholds for this compound response?

  • Quantitative FACS : Use Quantum Simply Cellular (QSC) beads to calibrate receptor density (ABC values).
  • Immunohistochemistry (IHC) : Score EGFR expression in xenografts (H-score) to correlate with TGImax.
  • SPECT imaging : Link tumor uptake (%ID/cc) to receptor levels for dose optimization .

Q. How are contradictions in clinical outcomes addressed between early and later-phase trials?

Early trials (e.g., depatux-m phase I) showed partial responses in EGFR-amplified tumors but limited activity in non-amplified cohorts. This compound’s phase I trial (NCT phase I, 2024) prioritizes tumors with moderate EGFR overexpression (IHC 2+/3+). Interim analyses adjust inclusion criteria based on PK/PD biomarkers (e.g., intratumoral MMAE levels) to refine patient stratification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.